molecular formula C15H24N2 B3433482 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine CAS No. 347194-16-5

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B3433482
CAS No.: 347194-16-5
M. Wt: 232.36 g/mol
InChI Key: RRKDGVKNYAWWAM-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by a pyrrolidine ring substituted with a tert-butylphenylmethyl group, making it a unique structure with diverse applications.

Preparation Methods

The synthesis of 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine typically involves a multi-step process. One common method includes the reductive amination of 4-tert-butylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . This reaction proceeds under mild conditions and yields the desired amine with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in amine derivatives.

Scientific Research Applications

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Research into its therapeutic applications includes its potential use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science.

Comparison with Similar Compounds

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure but differ in their substituents and biological activities.

    Tert-butylphenyl derivatives: Compounds like 4-tert-butylphenylamine, which have similar substituents but different core structures, can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and tert-butylphenylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-15(2,3)13-6-4-12(5-7-13)10-17-9-8-14(16)11-17/h4-7,14H,8-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKDGVKNYAWWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197702
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347194-16-5
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347194-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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